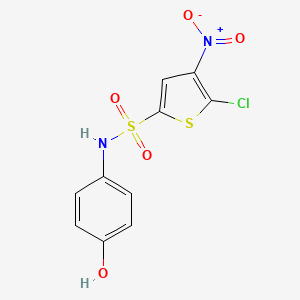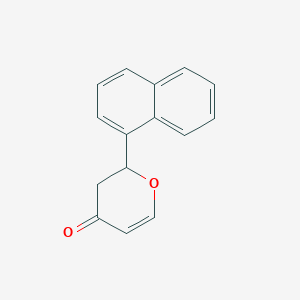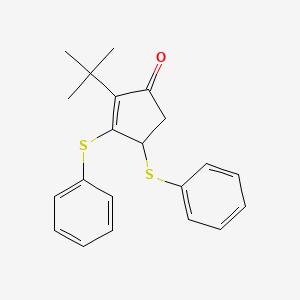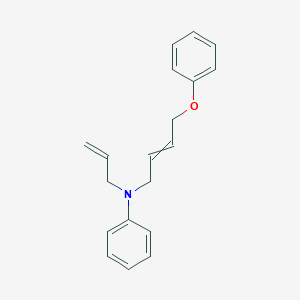![molecular formula C13H11NOS B12603836 [5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile CAS No. 649569-60-8](/img/structure/B12603836.png)
[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile is a heterocyclic compound that features a thiophene ring substituted with a methoxyphenyl group and an acetonitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. For instance, the Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene can be employed to synthesize thiophene derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound under controlled conditions, ensuring high yield and purity .
化学反応の分析
Types of Reactions
[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
Chemistry
In chemistry, [5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, thiophene derivatives are investigated for their potential as enzyme inhibitors and receptor ligands. They exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Medicine
In medicine, thiophene derivatives are explored for their therapeutic potential. Compounds containing the thiophene ring have been found to possess significant pharmacological activities, making them candidates for drug development .
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to their excellent electronic properties .
作用機序
The mechanism of action of [5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
2-Substituted Benzo[b]thiophenes: These compounds share a similar thiophene core but differ in their substitution patterns.
Thiophene-2-carboxylic Acid Derivatives: These compounds have a carboxylic acid group attached to the thiophene ring and are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit specific biological activities and makes it a valuable building block in organic synthesis .
特性
CAS番号 |
649569-60-8 |
|---|---|
分子式 |
C13H11NOS |
分子量 |
229.30 g/mol |
IUPAC名 |
2-[5-(4-methoxyphenyl)thiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C13H11NOS/c1-15-12-4-2-11(3-5-12)13-8-10(6-7-14)9-16-13/h2-5,8-9H,6H2,1H3 |
InChIキー |
OTUPJBZJRXIZAP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=CS2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12603765.png)


![(10Z)-3,8,19-triazatetracyclo[10.7.0.02,7.013,18]nonadeca-1(12),2(7),3,5,8,10,13,15,17-nonaene](/img/structure/B12603787.png)
![1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene](/img/structure/B12603795.png)
![{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12603807.png)
![1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine](/img/structure/B12603809.png)
propanedinitrile](/img/structure/B12603821.png)

![tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane](/img/structure/B12603829.png)


![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine](/img/structure/B12603843.png)
